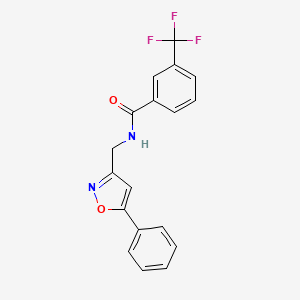

N-((5-phenylisoxazol-3-yl)methyl)-3-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Aminoisoxazole is a 3-substituted isoxazole derivative. It is a structural isomer of 5-aminoisoxazole .

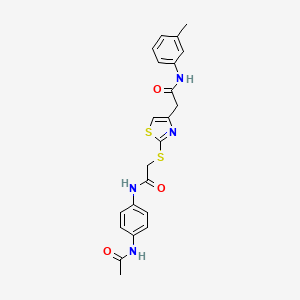

- As a reagent in the synthesis of N-(4-(N-isoxazol-3-ylsulfamoyl)phenyl)acetamide .

- As a starting material in the synthesis of N-(isoxazol-3-yl)-N′-(carbomethoxy)thiourea .

- As a starting material in the synthesis of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxy-iminoacetic acid, a side-chain of the fourth generation of cephem antibiotics .

Molecular Structure Analysis

The empirical formula of 3-Aminoisoxazole is C3H4N2O. Its molecular weight is 84.08 .Physical And Chemical Properties Analysis

3-Aminoisoxazole is a liquid at room temperature. Its refractive index is 1.511 (lit.), and it has a boiling point of 226-228 °C (lit.). The density of 3-Aminoisoxazole is 1.138 g/mL at 25 °C (lit.) .Scientific Research Applications

Antiviral Activity

Compounds with an indole nucleus, like our subject compound, have been found to exhibit significant antiviral activity . For instance, derivatives of indole have shown inhibitory activity against influenza A and other viruses . The trifluoromethyl group in the benzamide structure could potentially enhance this activity by increasing the compound’s lipophilicity, thus improving its ability to interact with viral proteins.

Anti-inflammatory Properties

Indole derivatives are known for their anti-inflammatory properties . The incorporation of the oxazolylmethyl group may influence the compound’s ability to modulate inflammatory pathways, potentially leading to new therapeutic agents for treating chronic inflammatory diseases .

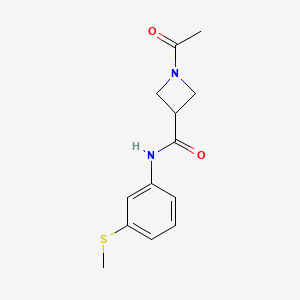

Anticancer Potential

The biological activity of indole derivatives extends to anticancer properties . The structural features of our compound, including the phenyl ring and the oxazole moiety, might contribute to its ability to target specific pathways in cancer cells, such as apoptosis or cell cycle arrest .

Antimicrobial Effects

Benzamide derivatives have been explored for their antimicrobial effects . The specific configuration of “N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-3-(trifluoromethyl)benzamide” could be investigated for its efficacy against a range of bacterial and fungal pathogens .

Neuroprotective Applications

The benzamide core structure is associated with neuroprotective applications . It’s plausible that our compound could act as a neuroprotectant, potentially offering therapeutic benefits in neurodegenerative diseases or brain injuries .

Enzyme Inhibition

Indole and benzamide derivatives are often studied for their role as enzyme inhibitors . This compound could be designed to target specific enzymes implicated in disease processes, providing a pathway for the development of novel inhibitors .

Safety and Hazards

Mechanism of Action

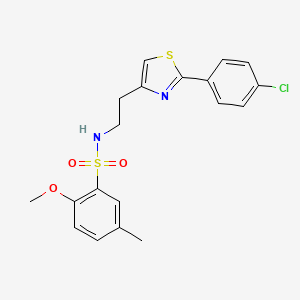

Oxazoles

are heterocyclic compounds that contain an oxygen atom and a nitrogen atom in a five-membered ring . They are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and nematocidal activities . The presence of the oxazole ring in a molecule can enhance its ability to bind to various enzymes and receptors, which can result in diverse biological effects .

Benzamides

, on the other hand, are compounds that contain a benzene ring attached to an amide group. They are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

properties

IUPAC Name |

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N2O2/c19-18(20,21)14-8-4-7-13(9-14)17(24)22-11-15-10-16(25-23-15)12-5-2-1-3-6-12/h1-10H,11H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPUIVYZEHVJKDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

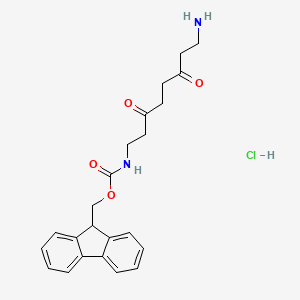

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-phenylisoxazol-3-yl)methyl)-3-(trifluoromethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]-4-methylpiperazine](/img/structure/B2940124.png)

![5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B2940125.png)

![3-allyl-5,6-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2940135.png)

![(E)-ethyl 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-fluorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2940139.png)

![3-{[(Tert-butoxy)carbonyl]amino}-3-cycloheptylpropanoic acid](/img/structure/B2940140.png)

![Ethyl 5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2940144.png)